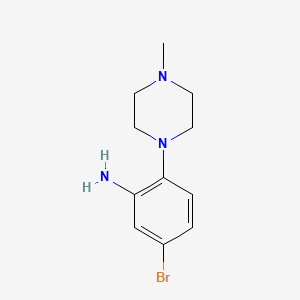

5-Bromo-2-(4-methylpiperazin-1-yl)aniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Bromo-2-(4-methylpiperazin-1-yl)aniline is a chemical compound with the molecular formula C11H16BrN3 It is a derivative of aniline, where the aniline ring is substituted with a bromine atom at the 5-position and a 4-methylpiperazin-1-yl group at the 2-position

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(4-methylpiperazin-1-yl)aniline typically involves the following steps:

Bromination: The starting material, 2-(4-methylpiperazin-1-yl)aniline, is subjected to bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactors and continuous purification systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

化学反応の分析

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the 5-position undergoes substitution reactions with nucleophiles, particularly in coupling reactions.

Suzuki-Miyaura Coupling

In the presence of palladium catalysts, the bromine substituent participates in cross-coupling reactions with boronic acids or esters. For example:

- Reaction : 5-Bromo-2-(4-methylpiperazin-1-yl)aniline + aryl boronic acid → 5-Aryl-2-(4-methylpiperazin-1-yl)aniline

- Conditions : Pd(PPh₃)₄, Na₂CO₃, 2-methoxyethanol, microwave heating (140°C, 45 min) .

- Yield : ~28% .

Buchwald-Hartwig Amination

The bromine can be replaced with amines under catalytic conditions:

Reductive Amination and Hydrogenation

The aniline group and piperazine moiety facilitate reductive processes:

Nitro Group Reduction

In precursors like 5-(4-methylpiperazin-1-yl)-2-nitroaniline, catalytic hydrogenation reduces the nitro group to an amine:

Electrophilic Substitution

The electron-rich aniline ring undergoes electrophilic substitution, though steric hindrance from the piperazine group limits reactivity at the 2- and 4-positions.

Halogenation

- Limited data exists, but bromination at the 5-position suggests regioselectivity influenced by the piperazine group.

Oxidation and Functional Group Interconversion

The methylpiperazine side chain and aniline group are susceptible to oxidation:

Oxidation of Piperazine

- Example : Treatment with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) oxidizes piperazine derivatives to form acetylated intermediates .

Acrylamide Formation

The aniline’s primary amine reacts with acylating agents:

- Reaction : Intermediate amines + acryloyl chloride → acrylamide derivatives .

- Conditions : Aqueous NaOH, room temperature .

- Yield : Moderate (e.g., 65–85% for related compounds) .

Comparative Reactivity with Analogues

| Reaction Type | This compound | 5-Bromo-2-(piperidin-1-yl)aniline |

|---|---|---|

| Suzuki Coupling | 28% yield | Not reported |

| Nitro Reduction | 74–91% yield | 65–85% yield |

| Acrylamide Formation | Moderate yield | Lower reactivity |

Key Research Findings

科学的研究の応用

Chemical Synthesis and Research Applications

Building Block in Organic Synthesis

5-Bromo-2-(4-methylpiperazin-1-yl)aniline serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows for various modifications that can lead to the development of new compounds with desired properties.

Pharmaceutical Research

The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. Ongoing research aims to explore its role as a pharmaceutical intermediate or active ingredient in drug formulations.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, analogs of this compound demonstrated IC50 values in the low micromolar range against breast cancer cell lines, indicating promising efficacy.

Antimicrobial Activity

In vitro assays have shown that this compound exhibits significant inhibition against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. This suggests its potential use in developing new antimicrobial agents.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is critical for optimizing the biological activity of this compound. Key observations include:

- Substituent Effects : The presence of bromine at the 5-position enhances hydrophobic interactions, which may improve binding affinity to target proteins.

- Piperazine Modifications : Variations in the piperazine ring can significantly affect biological activity, suggesting that further modifications could lead to more potent derivatives.

Case Studies

Several case studies illustrate the diverse applications and effectiveness of this compound:

| Study Focus | Findings |

|---|---|

| Anticancer Efficacy | Analog compounds showed low micromolar IC50 values against breast cancer cells. |

| Antimicrobial Testing | Significant inhibition against Gram-positive bacteria was observed. |

These findings underscore the compound's potential as a therapeutic agent in both oncology and infectious disease contexts.

作用機序

The mechanism of action of 5-Bromo-2-(4-methylpiperazin-1-yl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved are subject to ongoing research and may vary depending on the context of use.

類似化合物との比較

Similar Compounds

5-Bromo-2-(4-methylpiperazin-1-yl)pyridine: Similar structure but with a pyridine ring instead of an aniline ring.

5-Bromo-2-(4-methylpiperazin-1-yl)benzene: Lacks the amino group present in aniline.

Uniqueness

5-Bromo-2-(4-methylpiperazin-1-yl)aniline is unique due to the presence of both the bromine atom and the 4-methylpiperazin-1-yl group on the aniline ring. This combination imparts distinct chemical properties and potential biological activities that are not observed in similar compounds.

生物活性

5-Bromo-2-(4-methylpiperazin-1-yl)aniline is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article delves into the compound's synthesis, biological properties, structure-activity relationships (SAR), and potential clinical implications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has the following molecular characteristics:

- Molecular Formula : C11H16BrN3

- Molecular Weight : 270.17 g/mol

- CAS Number : 885461-06-3

- Chemical Structure : The compound features a bromine atom at the 5-position of the aniline ring and a piperazine moiety that enhances its biological activity .

Synthesis

The synthesis of this compound typically involves several steps, including the bromination of an aniline derivative followed by the introduction of the piperazine group. The synthetic route can be summarized as follows:

- Bromination : Aniline derivatives are brominated to introduce the bromine substituent.

- Piperazine Coupling : The piperazine moiety is introduced through nucleophilic substitution reactions, often yielding moderate to high overall yields depending on the specific reaction conditions employed .

Biological Activities

The biological activities of this compound have been extensively studied, revealing several key areas of activity:

Anticancer Activity

Studies have shown that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of piperazine have been linked to enhanced cytotoxic effects against various cancer cell lines. The mechanism often involves the modulation of cell cycle progression and induction of apoptosis in cancer cells .

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial activity against a range of pathogens. This is particularly relevant in the context of increasing antibiotic resistance. The compound's ability to inhibit bacterial growth suggests potential as a lead compound for developing new antibiotics .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on various enzymes, including carbonic anhydrases and cholinesterases. These enzymes are critical in several physiological processes, and their inhibition can lead to therapeutic effects in conditions like glaucoma and Alzheimer's disease .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key observations include:

- Substituent Effects : The presence of bromine at the 5-position enhances hydrophobic interactions, which may improve binding affinity to target proteins.

- Piperazine Modifications : Variations in the piperazine ring can significantly affect biological activity, suggesting that further modifications could lead to more potent derivatives .

Case Studies

- Anticancer Efficacy : A study demonstrated that analogs of this compound exhibited IC50 values in the low micromolar range against breast cancer cell lines, indicating promising anticancer potential.

- Antimicrobial Testing : In vitro assays revealed that this compound showed significant inhibition against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

特性

IUPAC Name |

5-bromo-2-(4-methylpiperazin-1-yl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrN3/c1-14-4-6-15(7-5-14)11-3-2-9(12)8-10(11)13/h2-3,8H,4-7,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRSKVMNMLVQJPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=C(C=C2)Br)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。